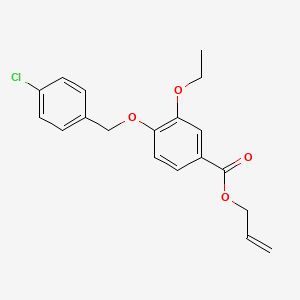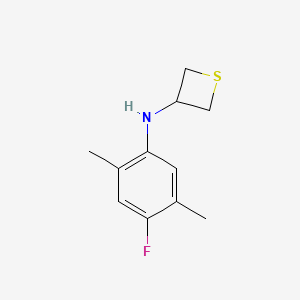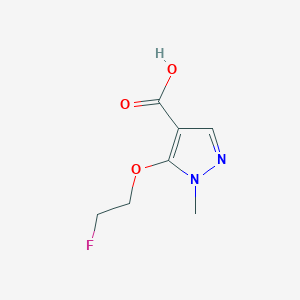
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of the fluoroethoxy group imparts distinct chemical properties, making it a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole-4-carboxylic acid and 2-fluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction with 2-fluoroethanol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is used in the design of novel materials with specific electronic and optical properties.
Radiopharmaceuticals: The fluorinated derivative can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging.
作用机制
The mechanism of action of 5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- 5-(2-Fluoroethoxy)-1H-pyrazole-4-carboxylic acid
- 5-(2-Fluoroethoxy)-2-methyl-1H-pyrazole-4-carboxylic acid
- 5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(2-Fluoroethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the fluoroethoxy group and the methyl group on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications. Its enhanced binding affinity and selectivity for certain molecular targets set it apart from other similar compounds.
属性
分子式 |
C7H9FN2O3 |
|---|---|
分子量 |
188.16 g/mol |
IUPAC 名称 |
5-(2-fluoroethoxy)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9FN2O3/c1-10-6(13-3-2-8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI 键 |
AIWYNLDGMUIWSY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)C(=O)O)OCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


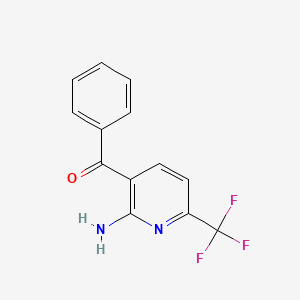
![4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13001844.png)
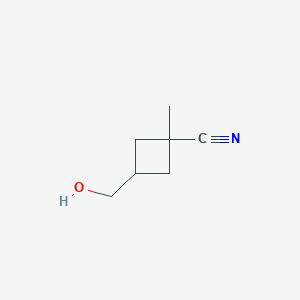
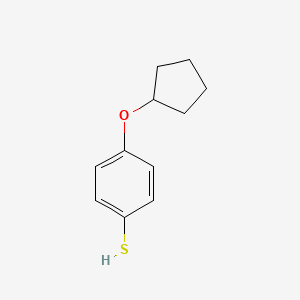
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B13001868.png)
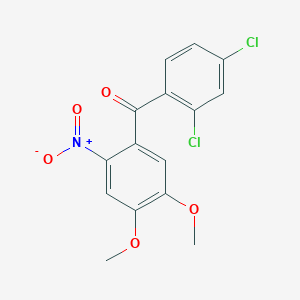
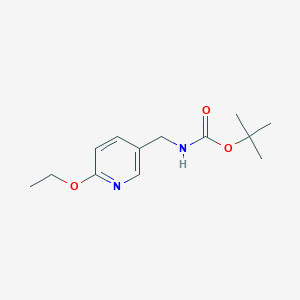
![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)



